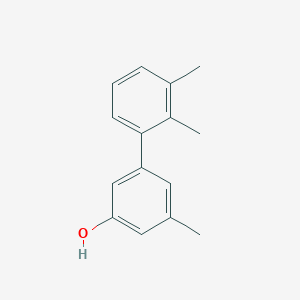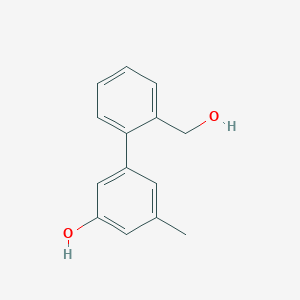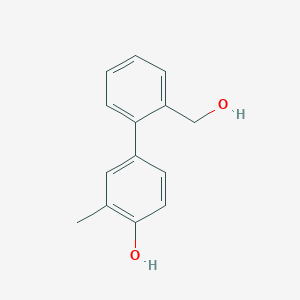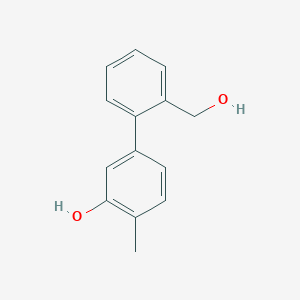
4-(3-Methoxyphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxyphenyl)-2-methylphenol, 95% (4-MPMP) is a phenolic compound that is widely used in the synthesis of several drug molecules. It can also be used for a variety of biomedical research applications. It has a high boiling point and relatively low toxicity, making it an ideal compound for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-(3-Methoxyphenyl)-2-methylphenol, 95% has a variety of scientific research applications, including its use as a ligand in drug discovery, as a reagent in organic synthesis, and as a reactant in medicinal chemistry. It can also be used as a substrate in enzyme assays, as a probe in cell signaling studies, and as a tool in structural biology studies.
Wirkmechanismus
4-(3-Methoxyphenyl)-2-methylphenol, 95% has a variety of mechanisms of action, depending on the application. As a ligand, it can act as a chelating agent, binding to metal ions and forming complexes. As a reagent, it can act as a nucleophile, reacting with electrophiles to form new molecules. As a reactant, it can act as a catalyst, promoting the formation of new molecules. As a substrate, it can act as an enzyme inhibitor, blocking the activity of enzymes. As a probe, it can act as an agonist or antagonist, binding to receptors and modulating their activity.
Biochemical and Physiological Effects
4-(3-Methoxyphenyl)-2-methylphenol, 95% has a variety of biochemical and physiological effects, depending on the application. As a ligand, it can bind to metal ions and form complexes, which can affect the activity of enzymes and other proteins. As a reagent, it can react with other molecules to form new molecules, which can affect the activity of enzymes and other proteins. As a reactant, it can catalyze the formation of new molecules, which can affect the activity of enzymes and other proteins. As a substrate, it can act as an enzyme inhibitor, blocking the activity of enzymes. As a probe, it can bind to receptors and modulate their activity, affecting the activity of enzymes and other proteins.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Methoxyphenyl)-2-methylphenol, 95% has several advantages for lab experiments, including its high boiling point, relatively low toxicity, and wide range of applications. It is also relatively inexpensive and easy to synthesize. However, it can be difficult to purify, and its use can be limited by its low solubility in many solvents.
Zukünftige Richtungen
There are several potential future directions for 4-(3-Methoxyphenyl)-2-methylphenol, 95%. It could be used to synthesize new drug molecules, as a ligand in drug discovery, as a reagent in organic synthesis, as a reactant in medicinal chemistry, or as a tool in structural biology studies. It could also be used to develop new enzyme inhibitors, or to identify new targets for drug development. Finally, it could be used to develop new methods for synthesizing and purifying 4-(3-Methoxyphenyl)-2-methylphenol, 95%.
Synthesemethoden
4-(3-Methoxyphenyl)-2-methylphenol, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Mitsunobu reaction. The Williamson ether synthesis involves the reaction of a phenol with an alkyl halide in the presence of a base, such as sodium hydroxide. The Grignard reaction involves the reaction of an alkyl halide with a magnesium halide in the presence of a base, such as sodium hydroxide. The Mitsunobu reaction involves the reaction of a phenol with an alkyl halide in the presence of an acid, such as acetic acid. All of these methods can be used to synthesize 4-(3-Methoxyphenyl)-2-methylphenol, 95%.
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-8-12(6-7-14(10)15)11-4-3-5-13(9-11)16-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUCBZFEMNCTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683732 |
Source


|
| Record name | 3'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255636-17-9 |
Source


|
| Record name | 3'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














